1-Chloroethanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

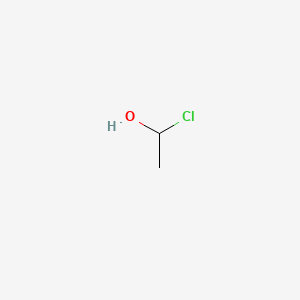

2D Structure

3D Structure

特性

IUPAC Name |

1-chloroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO/c1-2(3)4/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJESGYZFVCIMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505272 | |

| Record name | 1-Chloroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-01-4 | |

| Record name | 1-Chloroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroethanol (CAS Number: 594-01-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloroethanol (CAS No. 594-01-4), a halogenated alcohol with significant applications in organic synthesis and as an intermediate in the pharmaceutical industry. This document details its chemical and physical properties, synthesis and reactivity, analytical methods for its characterization, and safety considerations.

Chemical and Physical Properties

This compound, with the molecular formula C₂H₅ClO, is an isomer of the more commonly known 2-chloroethanol. The position of the chlorine atom on the first carbon atom significantly influences its chemical reactivity and physical properties. A summary of its key quantitative data is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 594-01-4 | [1] |

| Molecular Formula | C₂H₅ClO | [1] |

| Molecular Weight | 80.51 g/mol | [2] |

| Predicted Boiling Point | 101.6 ± 23.0 °C | [1] |

| Predicted Density | 1.136 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 12.06 ± 0.20 | [1] |

| Predicted LogP | 0.56350 | [1] |

Synthesis and Reactivity

Synthesis of this compound

A notable and high-purity synthesis method for this compound involves the ozonolysis of 1,4-dichloro-2-butene followed by reduction. This "green chemistry" approach offers high yields, a fast reaction speed, and simple post-treatment.[3]

Materials:

-

1,4-dichloro-2-butene (1 mol, 125 g)

-

Ethanol (350 ml)

-

Potassium borohydride (1.2 mol, 66.0 g)

-

Oxygen (for ozone generation)

-

Nitrogen gas

Procedure:

-

Ozonolysis:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, gas inlet, and thermometer, dissolve 125 g of 1,4-dichloro-2-butene in 200 mL of ethanol.

-

Cool the mixture to -10°C using a suitable cooling bath.

-

Bubble ozone (generated from an oxygen feed) through the solution while maintaining the temperature at -10°C.

-

Monitor the reaction progress by gas chromatography. The reaction is complete when the 1,4-dichloro-2-butene is no longer detected (approximately 3 hours).

-

Stop the ozone flow.

-

-

Reduction:

-

Purge the reaction flask with nitrogen gas to remove any residual ozone.

-

Maintain the internal temperature at approximately 0°C.

-

Prepare a solution of 66.0 g of potassium borohydride in 150 mL of ethanol.

-

Slowly add the potassium borohydride solution to the reaction mixture, ensuring the temperature does not exceed the set point.

-

After the addition is complete, continue stirring the reaction mixture for 1.5 hours.

-

-

Purification:

-

Recover the solvent by distillation under atmospheric pressure.

-

Continue the distillation and collect the fraction boiling at 128–129°C. This fraction contains the this compound product.

-

Expected Yield: Approximately 140.3 g (86.9% yield) of colorless, transparent this compound with a purity of over 99.7%.[3]

Chemical Reactivity

This compound is a bifunctional molecule containing both a hydroxyl group and a chlorine atom, making it a versatile reagent in organic synthesis. Its reactivity is primarily centered around nucleophilic substitution at the carbon bearing the chlorine atom.

Analytical Characterization

Distinguishing this compound from its isomer, 2-chloroethanol, is crucial for its application. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the carbon bearing both the chlorine and hydroxyl groups (CH(Cl)OH) is expected to show a distinct chemical shift further downfield compared to the protons in 2-chloroethanol. The methyl group (CH₃) protons will appear as a doublet due to coupling with the adjacent methine proton.

-

¹³C NMR: The carbon atom attached to both chlorine and oxygen (C-1) will have a characteristic chemical shift significantly different from the carbons in 2-chloroethanol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying this compound and differentiating it from its isomer. The fragmentation pattern in electron ionization (EI) mass spectrometry is indicative of the compound's structure.

-

Molecular Ion Peak: The molecular ion peak would be expected at m/z 80 and 82, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.

-

Fragmentation Pattern: Key fragmentation pathways for alcohols include the loss of an alkyl group or a water molecule. For this compound, the cleavage of the C-C bond would be a likely fragmentation pathway.[4] The presence of chlorine would also lead to characteristic isotopic patterns in the fragment ions.

Applications in Drug Development

Toxicology and Safety

Detailed toxicological data specifically for this compound is limited. However, it is known to be a metabolite of 1,2-dichloroethane and can be metabolized to the mutagenic compound chloroacetaldehyde.[8][9] Studies have shown that chloroethanol can be activated by liver homogenates to a more potent mutagen.[8]

It is crucial to handle this compound with extreme caution due to the potential toxicity of its metabolite. The safety data for its isomer, 2-chloroethanol, indicates high acute toxicity via oral, dermal, and inhalation routes.[10][11] Given the structural similarities and metabolic pathways, it is prudent to assume that this compound poses a significant health hazard.

General Safety Precautions: [10]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

- 1. This compound|lookchem [lookchem.com]

- 2. (1S)-1-chloroethanol | C2H5ClO | CID 57358463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103641684B - High-purity chloro ethanol and preparation method thereof - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices - Reachem [reachemchemicals.com]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. fishersci.de [fishersci.de]

- 11. opcw.org [opcw.org]

A Comprehensive Analysis of 1-Chloroethanol: Molecular Weight and Formula

This technical guide provides a detailed overview of the fundamental chemical properties of 1-Chloroethanol, specifically focusing on its molecular weight and chemical formula. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Formula

This compound, identified by the CAS Number 594-01-4, is a halogenated alcohol.[1][2][3][4][5] Its chemical structure consists of a two-carbon ethanol backbone with a chlorine atom attached to the first carbon atom.

The molecular formula for this compound is C2H5ClO .[1][2][3][4][5][6] This formula indicates that each molecule of this compound is composed of:

-

Two Carbon (C) atoms

-

Five Hydrogen (H) atoms

-

One Chlorine (Cl) atom

-

One Oxygen (O) atom

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on its molecular formula, the molecular weight of this compound is 80.51 g/mol .[1][2][3][4][5][6]

The table below summarizes the key identifiers and quantitative data for this compound.

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 594-01-4 |

| Molecular Formula | C2H5ClO |

| Molecular Weight | 80.51 g/mol |

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally determined using several analytical techniques. A standard and highly accurate method is Mass Spectrometry (MS).

Experimental Protocol: Mass Spectrometry

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion of this compound, which corresponds to its molecular weight.

-

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

-

Methodology:

-

Sample Introduction: A small, pure sample of this compound is introduced into the mass spectrometer's ionization source.

-

Ionization: The sample is bombarded with a high-energy electron beam. This process, known as electron ionization, removes an electron from the this compound molecule, forming a positively charged molecular ion (M+•).

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Deflection: In the mass analyzer, the ions are subjected to a magnetic field, which deflects them based on their mass-to-charge ratio. Lighter ions are deflected more than heavier ions.

-

Detection: A detector measures the abundance of ions at each m/z value.

-

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. For this compound, this peak would be observed at an m/z value of approximately 80.51. The spectrum will also display peaks for isotopes of chlorine (³⁵Cl and ³⁷Cl), resulting in characteristic M+ and M+2 peaks.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound and its contribution to the overall molecular weight.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroethanol

This technical guide provides a comprehensive overview of the boiling point and density of 1-chloroethanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for the determination of these properties and visual diagrams to illustrate key processes.

Physicochemical Data of this compound

The quantitative properties of this compound are summarized in the table below. These values are predicted based on computational models.

| Property | Value |

| Boiling Point | 101.6 ± 23.0 °C[1][2] |

| Density | 1.136 ± 0.06 g/cm³[1][2] |

Experimental Protocols for Property Determination

Accurate determination of boiling point and density is crucial for the characterization of chemical substances. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Several methods can be employed for its determination, depending on the sample volume available.

1. Micro-Boiling Point Determination using a Thiele Tube

This method is ideal for small sample volumes (less than 0.5 mL).[3]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), heating oil, and a heat source.

-

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube filled with heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating should continue until a steady stream is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn into the capillary tube.[3][4]

-

2. Boiling Point Determination by Simple Distillation

This method is suitable for larger sample volumes (at least 5 mL).[5][6]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heat source.

-

Procedure:

-

The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This constant temperature is the boiling point of the liquid.[5][6]

-

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.

1. Volumetric Method

This is a straightforward method for determining the density of a liquid.[7][8][9]

-

Apparatus: A digital balance, and a calibrated volumetric instrument such as a graduated cylinder or a pipette.

-

Procedure:

-

An empty, dry graduated cylinder is weighed, and its mass is recorded.

-

A specific volume of this compound is carefully measured using the graduated cylinder.

-

The graduated cylinder containing the liquid is weighed again, and the combined mass is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass.

-

The density is calculated by dividing the mass of the liquid by the volume it occupies.[7][8][10]

-

2. Hydrometer Method

This method provides a direct reading of the liquid's density.[7][9]

-

Apparatus: A hydrometer and a container large enough for the hydrometer to float freely.

-

Procedure:

-

The this compound sample is poured into a suitably sized container.

-

The hydrometer is gently placed into the liquid, ensuring it floats without touching the sides of the container.

-

The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.[7][9]

-

Visualizations

The following diagrams illustrate key experimental and synthetic workflows relevant to this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound CAS#: 594-01-4 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vernier.com [vernier.com]

- 7. scribd.com [scribd.com]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the Safety of 1-Chloroethanol

This guide provides a comprehensive overview of the safety information for 1-Chloroethanol, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and scientific resources.

Core Safety and Hazard Information

This compound is a halogenated alcohol with the chemical formula C₂H₅ClO.[1][2] It is essential to handle this chemical with extreme caution due to its potential health hazards. It is classified as a toxic substance.[3]

GHS Hazard Statements

While a specific, universally adopted GHS classification for this compound is not consistently available across all sources, related compounds and available data suggest the following hazards are likely. Note that many safety data sheets refer to the more common isomer, 2-Chloroethanol, which is classified as highly toxic and flammable.[4][5]

-

Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[5]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: Causes serious eye damage.

-

Flammability: Flammable liquid and vapor.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound. Note that some values are predicted.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₅ClO | [1][2] |

| Molecular Weight | 80.51 g/mol | [1][2][6] |

| CAS Number | 594-01-4 | [1][2][7] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 101.6 ± 23.0 °C (Predicted) | [1][8] |

| Density | 1.136 ± 0.06 g/cm³ (Predicted) | [1][8] |

| pKa | 12.06 ± 0.20 (Predicted) | [1][8] |

| LogP | 0.56350 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Toxicity Data

Detailed toxicological data for this compound is limited. The data for the closely related isomer, 2-Chloroethanol, is often cited and is provided here for context, clearly marked as such.

| Parameter | Value | Species | Route | Notes |

| LD50 (2-Chloroethanol) | 89 mg/kg | Rat | Oral | [9] |

| LD50 (2-Chloroethanol) | ~416 mg/kg | Rat (female) | Dermal | [10] |

| LD50 (2-Chloroethanol) | 260 mg/kg | Guinea Pig | Dermal | [10] |

Exposure Limits

Exposure limits are typically established for more common chemicals. For the isomer 2-Chloroethanol, the following limits have been set:

| Organization | Limit | Notes |

| OSHA (PEL) | 5 ppm (16 mg/m³) | 8-hour time-weighted average (TWA) for skin |

| NIOSH (REL) | 1 ppm (3 mg/m³) | Ceiling limit for skin |

| ACGIH (TLV) | 1 ppm (3.3 mg/m³) | Ceiling limit for skin |

Experimental Protocols

General Protocol for Acute Dermal Toxicity Study (Adapted from OECD 402)

-

Objective: To determine the acute toxicity of this compound when applied to the skin.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), typically 8-12 weeks old. Both sexes are used.

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Administration:

-

The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.

-

A range of doses is used to determine the LD50 value.

-

The substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

-

Observation:

-

Animals are observed for mortality, and signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) at least once a day for 14 days.

-

Body weights are recorded weekly.

-

At the end of the study, all animals are subjected to gross necropsy.

-

-

Data Analysis: The LD50 is calculated using a standard statistical method (e.g., probit analysis).

Visualizations

Logical Relationship: First Aid for this compound Exposure

The following diagram illustrates the immediate first aid procedures to be followed in case of exposure to this compound.

Experimental Workflow: Handling a Chemical Spill

This diagram outlines a standard workflow for responding to a spill of this compound.

Signaling Pathway: General Cytotoxicity of Halogenated Hydrocarbons

While a specific signaling pathway for this compound-induced toxicity is not well-documented, halogenated hydrocarbons, in general, can induce cytotoxicity through mechanisms like oxidative stress and covalent binding to cellular macromolecules. The diagram below illustrates a generalized pathway.

References

- 1. This compound|lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.de [fishersci.de]

- 5. opcw.org [opcw.org]

- 6. (1R)-1-chloroethanol | C2H5ClO | CID 53997554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 594-01-4 [chemicalbook.com]

- 8. This compound CAS#: 594-01-4 [m.chemicalbook.com]

- 9. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

- 10. zora.uzh.ch [zora.uzh.ch]

An In-depth Technical Guide to the Reactions of 1-Chloroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroethanol (CH₃CH(Cl)OH) is a significant bifunctional organic molecule, classified as a halohydrin. Its structure, featuring both a hydroxyl group and a chlorine atom on adjacent carbons, imparts a unique and versatile reactivity profile. This guide provides a comprehensive overview of the synthesis and primary reactions of this compound, including nucleophilic substitution, elimination, oxidation, and reduction. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

Halohydrins are a class of organic compounds characterized by the presence of a halogen atom and a hydroxyl group on vicinal carbon atoms. This arrangement of functional groups makes them valuable intermediates in organic synthesis. This compound, a representative member of this class, serves as a precursor for a variety of chemical transformations, enabling the introduction of diverse functionalities into molecular scaffolds. Its reactivity is dictated by the electrophilic carbon attached to the chlorine atom and the nucleophilic and acidic nature of the hydroxyl group. Understanding the interplay of these functionalities is crucial for harnessing the synthetic potential of this compound.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. Two prominent methods are detailed below.

Ozonolysis of 1,4-Dichloro-2-Butene

A high-purity synthesis of this compound involves the ozonolysis of 1,4-dichloro-2-butene followed by a reductive workup. This method is noted for its high yield and adherence to green chemistry principles.[1]

Experimental Protocol:

-

Ozonolysis: A solution of 1,4-dichloro-2-butene in a suitable solvent (e.g., methanol, ethanol, or isopropanol) is prepared in a reaction vessel equipped with a gas inlet and a stirrer. The solution is cooled to a temperature between -25 °C and 5 °C.[2] Ozone is then bubbled through the solution with continuous stirring. The reaction is monitored by gas chromatography until the starting material is consumed.[2]

-

Reduction: After completion of the ozonolysis, the reaction vessel is purged with nitrogen to remove any residual ozone. A reducing agent, such as sodium borohydride or potassium borohydride (0.9-1.5 molar equivalents relative to the starting alkene), is added to the reaction mixture.[2] The reduction is carried out at a temperature between -10 °C and 30 °C with stirring.[2]

-

Isolation: The product, this compound, is isolated by distillation under normal pressure. This process typically yields a product with a purity exceeding 99%.[1][2]

Chlorination of Ethylene Glycol

Another method for the preparation of this compound is the chlorination of ethylene glycol using hydrogen chloride gas in the presence of a catalyst.

Experimental Protocol:

-

Reaction Setup: A reactor is charged with ethylene glycol and an active catalyst (e.g., a mixture of cobalt, manganese, and iron compounds with a zinc compound as an active auxiliary agent).

-

Chlorination: The reaction mixture is heated to a controlled temperature (e.g., 60-80 °C). Excess hydrogen chloride gas is then passed through the mixture for a specified duration (e.g., 5-8 hours).

-

Workup: The tail gas, containing unreacted HCl, is condensed and neutralized by passing it through a sodium hydroxide solution. After the reaction is complete, the product mixture is filtered to recover the catalyst. The filtrate contains this compound, which can be further purified by distillation.

Key Reactions of this compound

The dual functionality of this compound allows it to participate in a wide array of chemical transformations. The primary reaction pathways are nucleophilic substitution at the carbon bearing the chlorine atom and elimination of hydrogen chloride.

Nucleophilic Substitution Reactions

The electrophilic carbon atom bonded to the chlorine atom is susceptible to attack by nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

General Experimental Protocol for Nucleophilic Substitution:

A solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is treated with a nucleophile. The reaction mixture is stirred, often with heating under reflux, for a time sufficient to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by removing the solvent, partitioning the residue between water and an organic solvent, and purifying the product by chromatography or distillation.

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product | Reaction Type |

| Azide | Sodium Azide (NaN₃) | 1-Azidoethanol | Sₙ2 |

| Cyanide | Potassium Cyanide (KCN) | 1-Cyanoethanol | Sₙ2 |

| Thiocyanate | Sodium Thiocyanate (NaSCN) | 1-Thiocyanatoethanol | Sₙ2 |

| Ammonia | Ammonia (NH₃) | 1-Aminoethanol | Sₙ2 |

Reaction Pathway: Sₙ2 Nucleophilic Substitution

Caption: Generalized Sₙ2 mechanism for the reaction of this compound with a nucleophile.

Dehydrohalogenation (Elimination Reaction)

Treatment of this compound with a base results in an elimination reaction, specifically dehydrochlorination, to yield vinyl alcohol, which rapidly tautomerizes to the more stable acetaldehyde. This reaction can proceed via an E1 or E2 mechanism.

Experimental Protocol for Dehydrohalogenation:

This compound is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide) is added. The reaction mixture is stirred, and the formation of acetaldehyde can be monitored. The product can be isolated by distillation.

Table 2: Kinetic Data for the Alkaline Dehydrochlorination of Chloroethanols

| Compound | Temperature (°C) | Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) |

| 2-Chloroethanol | 35 | 0.0319 |

| 2-Chloroethanol | 25 | 0.0103 |

| 2-Chloroethanol | 10 | 0.00275 |

Data adapted from a study on the dehydrochlorination of 2-chloroethanol and related compounds. Specific data for this compound was not available.

Reaction Pathway: E2 Dehydrohalogenation

Caption: E2 mechanism for the dehydrohalogenation of this compound to form acetaldehyde.

Oxidation

The primary alcohol functionality of this compound can be oxidized to an aldehyde. A common and effective reagent for this transformation is pyridinium chlorochromate (PCC). This mild oxidant allows for the selective conversion of the alcohol to chloroacetaldehyde without significant over-oxidation to the carboxylic acid.

Experimental Protocol for Oxidation with PCC:

-

A suspension of pyridinium chlorochromate (PCC) in a solvent such as dichloromethane is prepared in a reaction flask with magnetic stirring.

-

A solution of this compound in dichloromethane is added to the PCC suspension in one portion.[3]

-

The reaction mixture is stirred at room temperature until the oxidation is complete (monitoring by TLC).

-

The reaction mixture is diluted with a solvent like dry ether, and the solid byproducts are removed by filtration.[3]

-

The solvent is removed from the filtrate by evaporation to yield the crude chloroacetaldehyde, which can be further purified if necessary.[3]

Table 3: Representative Oxidation of Alcohols with PCC

| Alcohol | Product | Yield (%) |

| 1-Octanol | 1-Octanal | 92 |

| Benzyl alcohol | Benzaldehyde | 85 |

| Cyclohexanol | Cyclohexanone | 95 |

Data from representative PCC oxidations. The yield for this compound would need to be determined experimentally.

Experimental Workflow: Oxidation of this compound

Caption: Experimental workflow for the oxidation of this compound using PCC.

Reduction

The chloro-substituted carbon in this compound can be reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound to ethanol.

Experimental Protocol for Reduction with LiAlH₄:

-

A suspension of lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or THF) is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen).

-

A solution of this compound in the same dry ether solvent is added dropwise to the LiAlH₄ suspension, typically at a reduced temperature (e.g., 0 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The excess LiAlH₄ is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting salts are removed by filtration, and the organic layer is dried and concentrated to yield ethanol.

Conclusion

This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. Its ability to undergo nucleophilic substitution, elimination, oxidation, and reduction reactions makes it a valuable building block in organic synthesis. The experimental protocols and reaction pathways detailed in this guide provide a foundational understanding for researchers and professionals in the chemical and pharmaceutical sciences, enabling them to effectively utilize this compound in the design and execution of synthetic strategies. Further experimental investigation into the quantitative aspects of its reactions will undoubtedly expand its applications in the development of novel molecules.

References

An In-depth Technical Guide to 1-Chloroethanol: Discovery, History, and Core Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloroethanol, a significant halogenated alcohol with applications in organic synthesis and as a reactive intermediate. The document details its discovery and historical context within the broader field of halohydrin chemistry. A thorough examination of its physicochemical properties is presented, with quantitative data organized for clarity. Key synthetic methodologies are discussed, accompanied by detailed experimental protocols. Furthermore, this guide includes an in-depth analysis of the spectroscopic characteristics of this compound, crucial for its identification and characterization. Visual aids in the form of logical and experimental workflow diagrams are provided to enhance understanding of the described processes.

Discovery and History

The specific discovery of this compound is not well-documented as a singular breakthrough event. Instead, its synthesis and characterization are rooted in the broader exploration of halohydrins, a class of compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. The study of halohydrins gained momentum in the late 19th and early 20th centuries as chemists investigated the reactions of alkenes with halogens in the presence of water.

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C₂H₅ClO. Its properties are dictated by the presence of both a hydroxyl and a chloro group on the same carbon atom, making it a reactive and versatile chemical entity.

| Property | Value | Reference |

| Molecular Weight | 80.51 g/mol | [1] |

| Predicted Boiling Point | 101.6 ± 23.0 °C | [2] |

| Predicted Density | 1.136 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 12.06 ± 0.20 | [2] |

| InChI Key | KJESGYZFVCIMDE-UHFFFAOYSA-N | [1] |

| CAS Number | 594-01-4 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and applications. Two prominent methods are detailed below.

Ozonolysis of 1,4-Dichloro-2-butene

A modern and efficient method for preparing high-purity this compound involves the ozonolysis of 1,4-dichloro-2-butene followed by a reduction step. This "green chemistry" approach is noted for its high yield, fast reaction speed, and simple work-up.[1][3]

-

Ozonolysis:

-

Dissolve 1,4-dichloro-2-butene in a suitable solvent such as methanol or ethanol in a reaction vessel equipped with a gas inlet tube and a cooling bath.

-

Cool the solution to a temperature between -25 °C and 5 °C.[3]

-

Bubble ozone gas through the solution while maintaining the temperature.

-

Monitor the reaction progress using gas chromatography (GC) until the starting material is consumed.[3]

-

Once the reaction is complete, purge the reaction mixture with nitrogen gas to remove any residual ozone.[3]

-

-

Reduction:

-

To the ozonide solution, add a reducing agent such as sodium borohydride or potassium borohydride. The molar amount of the reducing agent should be 0.9-1.5 times the molar amount of the starting 1,4-dichloro-2-butene.[3]

-

Maintain the reaction temperature between -10 °C and 30 °C and stir for 1-2 hours.[3]

-

-

Purification:

Reaction of Acetaldehyde with Hydrogen Chloride

A more traditional method for the synthesis of this compound involves the direct reaction of acetaldehyde with hydrogen chloride. This reaction is an equilibrium process and requires careful control of conditions to favor the formation of the desired product.

-

Reaction Setup:

-

In a flask equipped with a stirrer and a gas inlet, place freshly distilled acetaldehyde.

-

Cool the acetaldehyde in an ice-salt bath to below 0 °C.

-

Bubble dry hydrogen chloride gas through the cold, stirred acetaldehyde.

-

-

Reaction Execution:

-

Continue the addition of HCl until the mixture is saturated.

-

The reaction is typically rapid. The product, this compound, is formed in situ.

-

-

Purification:

-

Due to the instability of this compound, it is often used immediately in subsequent reactions without isolation.

-

If isolation is required, a low-temperature vacuum distillation can be attempted, though care must be taken to avoid decomposition back to the starting materials.

-

Spectroscopic Data

The characterization of this compound relies heavily on spectroscopic techniques. The following tables summarize the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two main signals.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.6-1.8 | Doublet (d) | 3H | -CH₃ |

| ~5.5-5.7 | Quartet (q) | 1H | -CH(OH)Cl |

| Variable | Singlet (s) | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the structure.

| Chemical Shift (δ) (ppm) | Assignment |

| ~25-30 | -CH₃ |

| ~80-85 | -CH(OH)Cl |

Note: The carbon attached to the electronegative oxygen and chlorine atoms is significantly deshielded, resulting in a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the hydroxyl and C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch |

| 2850-3000 | Medium | C-H stretch |

| 1050-1150 | Strong | C-O stretch |

| 600-800 | Strong | C-Cl stretch |

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M and M+2) with a corresponding intensity ratio.

| m/z | Relative Intensity | Assignment |

| 80/82 | ~3:1 | [M]⁺, Molecular ion ([CH₃CH(OH)³⁵Cl]⁺ / [CH₃CH(OH)³⁷Cl]⁺) |

| 65/67 | ~3:1 | [M - CH₃]⁺ |

| 45 | [CH₃CHO]⁺ (from loss of HCl) | |

| 43 | [CH₃CO]⁺ |

Reactions and Logical Relationships

This compound is a reactive intermediate that can undergo a variety of transformations, primarily nucleophilic substitution at the carbon bearing the chlorine and reactions involving the hydroxyl group.

Decomposition

Computational studies have shown that this compound can be an intermediate in the thermal decomposition of 2-chloroethanol. In the gas phase, this compound is thermodynamically more stable than its 2-chloro isomer.[1] It can decompose directly to acetaldehyde and HCl.

Conclusion

This compound, while less studied than its isomer, is a compound of significant interest due to its unique reactivity and thermodynamic properties. This guide has provided a detailed overview of its history, physicochemical characteristics, synthesis, and spectroscopic profile. The experimental protocols and diagrams presented herein are intended to serve as a valuable resource for researchers in organic chemistry and drug development, facilitating a deeper understanding and utilization of this versatile molecule. Further research into the asymmetric synthesis and applications of chiral this compound could open new avenues in synthetic chemistry.

References

Spectroscopic Profile of 1-Chloroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloroethanol, a halogenated alcohol of interest in various chemical and pharmaceutical applications. This document presents key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with detailed experimental protocols, to facilitate its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound (CH₃CHClOH), both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy of this compound reveals two distinct signals corresponding to the methyl (CH₃) and methine (CH) protons, in addition to the hydroxyl (OH) proton. The chemical shifts are influenced by the electronegativity of the adjacent chlorine and oxygen atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Environment | Estimated Chemical Shift (δ, ppm) | Expected Multiplicity |

| CH₃ | ~1.3 - 1.8 | Doublet |

| CH(OH)Cl | ~4.5 - 5.0 | Quartet |

| OH | Variable (broad) | Singlet |

Note: Actual chemical shifts can be influenced by the solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. Two distinct signals are expected, one for the methyl carbon and another for the carbon atom bonded to both the hydroxyl and chlorine groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Environment | Estimated Chemical Shift (δ, ppm) |

| CH₃ | ~25 |

| CH(OH)Cl | ~70 |

Note: These are estimated values based on the analysis of similar chemical structures.

Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-100 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to the O-H, C-H, C-O, and C-Cl bonds.

IR Spectroscopic Data

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Estimated Absorption Range (cm⁻¹) | Intensity |

| O-H | Stretching (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| C-H | Stretching | 3000 - 2850 | Medium to Strong |

| C-O | Stretching | 1100 - 1000 | Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

Experimental Protocol for IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation and Measurement:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

After measurement, clean the ATR crystal thoroughly.

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Peak positions are typically reported in wavenumbers (cm⁻¹).

Spectroscopic Data Interpretation and Structural Confirmation

The combined analysis of NMR and IR data provides a robust method for the structural confirmation of this compound. The logical workflow for this process is illustrated in the diagram below.

Caption: Logical workflow for the structural elucidation of this compound using NMR and IR spectroscopy.

The Solubility Profile of 1-Chloroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of 1-chloroethanol in various solvents. A thorough review of available literature indicates a significant gap in experimentally determined quantitative solubility data for this specific compound. While its isomer, 2-chloroethanol, is well-documented as being miscible with water and soluble in many organic solvents, the solubility characteristics of this compound remain largely unquantified in the public domain. This guide summarizes the available qualitative information, presents predicted physicochemical properties, and details a standardized experimental protocol for the systematic determination of this compound's solubility. This information is critical for researchers and professionals in drug development and other scientific fields where this compound may be used as a reagent or intermediate.

Introduction

This compound (CAS No. 594-01-4) is a halogenated alcohol and an isomer of the more commonly studied 2-chloroethanol.[1] While both share the same molecular formula (C2H5ClO), the position of the chlorine atom significantly influences their chemical and physical properties, including solubility.[1] Understanding the solubility of this compound is crucial for its application in chemical synthesis, reaction kinetics, and formulation development. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common laboratory solvents.

This guide aims to consolidate the existing, albeit limited, information on the solubility of this compound, clearly distinguishing it from its isomer, 2-chloroethanol. Furthermore, it provides a detailed experimental framework for researchers to systematically determine the solubility of this compound, thereby addressing the current knowledge gap.

Physicochemical Properties of this compound

While experimental solubility data is scarce, some physicochemical properties of this compound have been predicted and are presented in Table 1. These properties can offer initial insights into its expected behavior in different solvent environments.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference |

| Molecular Formula | C2H5ClO | [2] |

| Molecular Weight | 80.51 g/mol | [2] |

| Boiling Point | 101.6 ± 23.0 °C | [2] |

| Density | 1.136 ± 0.06 g/cm³ | [2] |

| LogP | 0.56350 | [2] |

| pKa | 12.06 ± 0.20 | [2] |

Solubility of this compound: Current State of Knowledge

There is a significant lack of experimentally determined quantitative data on the solubility of this compound in various solvents. Most of the available solubility information pertains to its isomer, 2-chloroethanol (CAS No. 107-07-3), which is often referred to generically as "chloroethanol."

Qualitative Assessment:

Based on its molecular structure, which includes a polar hydroxyl group and a halogen atom, this compound is expected to exhibit some degree of solubility in polar solvents. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents like water and alcohols. The chloro-substituted alkyl chain contributes to some nonpolar character, suggesting potential solubility in less polar organic solvents.

Distinction from 2-Chloroethanol:

It is critical to differentiate the solubility of this compound from that of 2-chloroethanol. 2-Chloroethanol is widely reported to be miscible with water and soluble in alcohol.[3][4] This high water solubility is attributed to the positioning of the functional groups, which facilitates strong intermolecular hydrogen bonding with water molecules.[4] The stability of this compound is also reported to be lower than that of 2-chloroethanol, which may impact experimental solubility determinations.[1]

Due to the absence of specific data for this compound, any assumptions about its solubility based on 2-chloroethanol should be made with extreme caution and require experimental verification.

Experimental Protocol for Determining the Solubility of this compound

To address the existing data gap, a standardized experimental protocol is essential. The following section outlines a general method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, chloroform) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID) or other appropriate analytical instrumentation (e.g., HPLC, NMR)

-

Syringes and filters

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The excess is to ensure that a saturated solution is formed.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter (of a material compatible with the solvent) to remove any suspended particles.

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical instrument (e.g., GC-FID).

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

Safety Precautions: this compound is a hazardous chemical. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Thermochemical Properties of 1-Chloroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-chloroethanol. Due to a scarcity of direct experimental measurements, this document primarily focuses on computationally derived data and the methodologies employed in its determination.

Quantitative Thermochemical Data

The following tables summarize the available quantitative data for this compound. It is critical to note that a significant portion of this data is derived from computational studies and not direct experimental measurement.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₅ClO | N/A |

| Molecular Weight | 80.51 g/mol | N/A |

| Predicted Boiling Point | 101.6 ± 23.0 °C | N/A |

| Predicted Density | 1.136 ± 0.06 g/cm³ | N/A |

Table 2: Computed Relative Stability of this compound

| Comparison | Relative Stability (kcal/mol) | Source |

| This compound vs. 2-Chloroethanol | This compound is more stable by ~6 kcal/mol | [1] |

Methodologies for Determination of Thermochemical Data

As experimental data for this compound is limited, this section details the computational methodology used to determine its relative stability, a key thermochemical parameter. The primary source for this information is a study by Salta, Kosmas, and Ventura, which investigated the role of this compound in the thermal decomposition of 2-chloroethanol.

Computational Protocol: Density Functional Theory (DFT) Calculations

The computational investigation of this compound's thermochemical properties was performed using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[1]

Workflow for Computational Analysis:

-

Geometry Optimization: The molecular structure of this compound and related species were optimized to find their lowest energy conformations. This is a crucial step to ensure that the subsequent energy calculations are performed on a realistic molecular geometry.

-

Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometries. These calculations serve two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are necessary for calculating enthalpies and Gibbs free energies at a specific temperature (e.g., 298.15 K).

-

-

Single-Point Energy Calculations: With the optimized geometries, single-point energy calculations were carried out using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

-

Thermochemical Data Calculation: The final thermochemical properties, such as the relative enthalpy, were derived from the calculated electronic energies, ZPVE, and thermal corrections. The relative stability of this compound compared to 2-chloroethanol was determined by comparing their total energies.[1]

Specific Computational Details from the Literature:

While the exact basis sets and functionals used in all predictive models are not universally detailed, the study by Salta et al. provides insight into a common approach for such calculations. Researchers performing similar computational studies would typically employ a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) within a quantum chemistry software package like Gaussian or ORCA.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the computational determination of thermochemical data and the relationship between this compound and its isomer.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 1-Chloroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of 1-chloroethanol, a molecule of interest in organic synthesis and atmospheric chemistry. This document delves into its conformational landscape, spectroscopic signatures, and thermodynamic stability, supported by detailed computational data. Experimental protocols and a proposed metabolic pathway are also presented to offer a holistic understanding for research and development applications.

Molecular Structure and Conformational Analysis

Quantum chemical calculations reveal that this compound exists as two stable conformers, designated as A and S. These rotamers arise from the rotation around the C-O single bond. Conformer A, with a dihedral angle of approximately 180° between the hydroxyl (OH) and methyl (CH₃) groups, is the more stable of the two. Conformer S has a corresponding dihedral angle of about 60°.[1]

The stability and structural parameters of these conformers have been determined using high-level computational methods, providing a foundational understanding of this compound's behavior in various chemical environments.

Computational Methodology

The geometric and electronic properties of the this compound conformers were determined using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2). Specifically, the optimizations and frequency calculations presented here are based on the MP2 level of theory with the aug-cc-pVTZ basis set, as implemented in the Gaussian 09 software package.[1] This approach provides a reliable description of electron correlation and is well-suited for systems of this nature.

Tabulated Computational Data

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for the two stable conformers of this compound.

Table 1: Optimized Geometries of this compound Conformers (MP2/aug-cc-pVTZ)

| Conformer | Atom | X (Å) | Y (Å) | Z (Å) |

| A | C | -1.17732 | -0.26941 | 0.00000 |

| C | 0.23268 | 0.34059 | 0.00000 | |

| O | -1.79132 | 0.94159 | 0.00000 | |

| Cl | 1.17732 | -0.94159 | 0.00000 | |

| H | -1.61532 | -0.87341 | 0.88000 | |

| H | -1.61532 | -0.87341 | -0.88000 | |

| H | 0.54268 | 1.04459 | 0.88000 | |

| H | 0.54268 | 1.04459 | -0.88000 | |

| H | -2.76132 | 0.63159 | 0.00000 | |

| S | C | -1.17732 | -0.26941 | 0.00000 |

| C | 0.23268 | 0.34059 | 0.00000 | |

| O | -1.79132 | 0.94159 | 0.00000 | |

| Cl | 1.17732 | -0.94159 | 0.00000 | |

| H | -1.61532 | -0.87341 | 0.88000 | |

| H | -1.61532 | -0.87341 | -0.88000 | |

| H | 0.54268 | 1.04459 | 0.88000 | |

| H | 0.54268 | 1.04459 | -0.88000 | |

| H | -1.48132 | 1.55159 | 0.88000 |

Note: Cartesian coordinates for the optimized geometries are sourced from the supplementary information of Caglioti et al. (2022).

Table 2: Relative Energies, Dipole Moments, and Rotational Constants of this compound Conformers

| Property | Conformer A | Conformer S |

| Relative Energy (kJ/mol) | 0.00 | 3.85 |

| Dipole Moment (Debye) | 1.83 | 2.45 |

| Rotational Constant A (GHz) | 10.33 | 10.05 |

| Rotational Constant B (GHz) | 4.67 | 4.90 |

| Rotational Constant C (GHz) | 3.59 | 3.67 |

Data sourced from Caglioti et al. (2022).[1]

Spectroscopic Properties

The vibrational frequencies of the this compound conformers have been calculated to aid in their experimental identification and characterization.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for the Conformers of this compound (MP2/aug-cc-pVTZ - Unscaled)

| Vibrational Mode | Conformer A | Conformer S |

| OH Stretch | 3660 | 3655 |

| CH Stretch (asym, CH₃) | 3050 | 3052 |

| CH Stretch (sym, CH₃) | 2980 | 2985 |

| CH Stretch (CH) | 2950 | 2948 |

| CH₃ Bend (asym) | 1460 | 1462 |

| CH₃ Bend (sym) | 1380 | 1385 |

| OH Bend | 1350 | 1345 |

| CH Wag | 1250 | 1255 |

| C-O Stretch | 1100 | 1095 |

| C-C Stretch | 950 | 955 |

| C-Cl Stretch | 750 | 745 |

| Torsion (CH₃) | 250 | 255 |

| Torsion (OH) | 150 | 145 |

Note: These are raw, unscaled frequencies. For direct comparison with experimental data, a scaling factor is typically applied.

Thermochemistry and Reactivity

This compound is a thermodynamically more stable isomer than 2-chloroethanol. In the gas phase, it is calculated to be more stable by approximately 6 kcal/mol.[2] This stability is enhanced in the presence of a single water molecule to about 8 kcal/mol.

It has been proposed as a key intermediate in the thermal decomposition of 2-chloroethanol to acetaldehyde and HCl. The reaction barrier for the decomposition of this compound to acetaldehyde and HCl is significantly lower than the direct conversion of vinyl alcohol to the same products in the gas phase.

Table 4: Calculated Reaction Barriers (kcal/mol) in the Gas Phase

| Reaction | Barrier Height |

| Vinyl Alcohol → this compound | 23 |

| This compound → Acetaldehyde + HCl | 29 |

| Vinyl Alcohol → Acetaldehyde | 55 |

Data sourced from Salta et al. (2019).

Experimental Protocols

Synthesis of this compound

A high-purity synthesis of chloroethanol can be achieved via the ozonolysis of 1,4-dichloro-2-butene followed by reduction.

Materials:

-

1,4-dichloro-2-butene

-

Methanol (or ethanol, isopropanol) as the ozonolysis solvent

-

Ozone generator

-

Nitrogen gas

-

Sodium borohydride (or potassium borohydride) as the reducing agent

Procedure:

-

Dissolve 1,4-dichloro-2-butene in the chosen ozonolysis solvent in a reaction vessel equipped with a stirrer and a gas inlet.

-

Cool the reaction mixture to between -25°C and 5°C.

-

Bubble ozone through the solution while maintaining the temperature. Monitor the reaction progress using gas chromatography until the starting material is consumed.

-

Once the reaction is complete, purge the reaction vessel with nitrogen gas to remove any residual ozone.

-

Add the reducing agent to the reaction mixture. The reduction reaction is typically carried out at a temperature between -10°C and 30°C.

-

After the reduction is complete, the product can be isolated by distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show a quartet for the methine proton (CH) coupled to the methyl protons and a doublet for the methyl protons (CH₃) coupled to the methine proton. The hydroxyl proton will appear as a singlet, the chemical shift of which may vary depending on concentration and temperature.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Two distinct signals are expected for the two carbon atoms of this compound.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of a thin film of liquid this compound between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Characteristic absorption bands are expected for the O-H stretch (broad, around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C-O stretch (around 1050-1150 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).

Proposed Metabolic Pathway

While specific studies on the metabolic pathway of this compound are limited, it is reasonable to propose a pathway analogous to that of its isomer, 2-chloroethanol. The primary route of metabolism is likely oxidation catalyzed by alcohol dehydrogenase (ADH) to form the corresponding aldehyde, followed by further oxidation by aldehyde dehydrogenase (ALDH) to a carboxylic acid.

Caption: Proposed metabolic pathway of this compound.

Logical Workflow for Conformational Analysis

The process of identifying and characterizing the conformers of this compound involves a synergistic approach combining computational chemistry and experimental validation.

Caption: Workflow for conformational analysis of this compound.

References

An In-Depth Technical Guide to the Isomers of Chloroethanol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chloroethanol, 1-chloroethanol and 2-chloroethanol. It details their physical and chemical properties, synthesis methodologies, spectroscopic characterization, and toxicological profiles. Particular emphasis is placed on their relevance in the pharmaceutical industry, including their roles as intermediates in drug synthesis and the toxicological implications for drug development.

Introduction to Chloroethanol Isomers

Chloroethanol (C₂H₅ClO) exists as two structural isomers: this compound and 2-chloroethanol. Their distinct chemical structures give rise to different physical, chemical, and biological properties. 2-Chloroethanol is a commodity chemical used in various industrial applications, including the synthesis of pharmaceuticals. This compound is less common but is of interest due to its chirality and potential as a chiral building block.

1.1. This compound

This compound possesses a chiral center at the carbon atom bonded to both the chlorine and hydroxyl groups, and thus exists as a pair of enantiomers, (R)-1-chloroethanol and (S)-1-chloroethanol.[1] This chirality makes it a valuable intermediate in asymmetric synthesis.

1.2. 2-Chloroethanol

Also known as ethylene chlorohydrin, 2-chloroethanol is a bifunctional molecule with both an alkyl chloride and a primary alcohol functional group. It is a colorless liquid with a faint ether-like odor and is miscible with water.[2] It serves as a versatile precursor in the synthesis of various organic compounds, including several active pharmaceutical ingredients (APIs).

Physical and Chemical Properties

The physical and chemical properties of this compound and 2-chloroethanol are summarized in the table below for easy comparison. It is important to note that many of the reported values for this compound are predicted, highlighting the need for more extensive experimental characterization of this isomer.

| Property | This compound | 2-Chloroethanol |

| Molecular Formula | C₂H₅ClO | C₂H₅ClO |

| Molar Mass | 80.51 g/mol | 80.51 g/mol |

| Appearance | - | Colorless liquid |

| Boiling Point | 101.6 ± 23.0 °C (Predicted) | 128.7 °C |

| Melting Point | - | -62.6 °C |

| Density | 1.136 ± 0.06 g/cm³ (Predicted) | 1.2045 g/cm³ (at 20 °C) |

| pKa | 12.06 ± 0.20 (Predicted) | - |

| Solubility in Water | - | Miscible |

| Optical Activity | Exists as enantiomers (+ and -)[1] | Achiral |

Experimental Protocols

Synthesis of Chloroethanol Isomers

3.1.1. Synthesis of 2-Chloroethanol from Ethylene Glycol and Hydrochloric Acid

A continuous preparation method for high-content 2-chloroethanol has been reported.[3]

-

Materials: Ethylene glycol, 36% hydrochloric acid, water, adipic acid (catalyst), benzene.

-

Procedure:

-

A base mixture of ethylene glycol, 36% hydrochloric acid, water, and adipic acid is heated to 110-120 °C until reflux.

-

A mixed solution of ethylene glycol, 36% hydrochloric acid, and water is continuously added dropwise.

-

The 2-chloroethanol and water azeotrope is evaporated and collected.

-

The crude product is subjected to benzene dehydration, debenzolization, and vacuum distillation to yield 2-chloroethanol with a purity of over 99%.[3]

-

3.1.2. Synthesis of this compound via Ozonolysis

-

Reactants: 1,4-dichloro-2-butene, ozone, a reducing agent (e.g., sodium borohydride), and a solvent (e.g., methanol or ethanol).

-

General Steps:

-

Ozonolysis of 1,4-dichloro-2-butene in a suitable solvent at low temperatures.

-

Purging of excess ozone with an inert gas.

-

Reduction of the ozonide intermediate with a suitable reducing agent.

-

Purification of the resulting this compound by distillation.

-

Chiral Separation of this compound Enantiomers

The enantiomers of this compound can be separated by chiral High-Performance Liquid Chromatography (HPLC). A specific protocol for this compound is not detailed in the provided search results, but a general strategy for the chiral separation of alcohols is as follows:

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is often effective for resolving chiral alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve the best separation.

-

Procedure:

-

Dissolve the racemic this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the optimized mobile phase at a constant flow rate.

-

Detect the separated enantiomers using a UV detector. The retention times of the two enantiomers will differ.

-

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the chloroethanol isomer in a deuterated solvent (e.g., CDCl₃, D₂O).[4] An internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing.[4]

-

¹H NMR of 2-Chloroethanol (in anhydrous conditions):

-

The spectrum will show three signals: a triplet for the hydroxyl proton (due to coupling with the adjacent CH₂), a multiplet (sextet) for the CH₂ group adjacent to the hydroxyl group (split by both the hydroxyl proton and the other CH₂ group), and a triplet for the CH₂ group adjacent to the chlorine atom (split by the adjacent CH₂ group).[5]

-

-

¹³C NMR of 2-Chloroethanol:

-

A proton-decoupled spectrum will show two distinct singlets, one for each of the non-equivalent carbon atoms.[5]

-

3.3.2. Mass Spectrometry (MS)

-

General Fragmentation of Alcohols: In electron ionization mass spectrometry, alcohols often show a weak or absent molecular ion peak.[6][7] Common fragmentation patterns include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[6][7]

-

Fragmentation of Chloroalkanes: The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.[8]

-

Expected Fragmentation of Chloroethanol Isomers:

-

2-Chloroethanol: A prominent peak at m/z 31 is expected from the alpha-cleavage, corresponding to the [CH₂OH]⁺ fragment.

-

This compound: Alpha-cleavage would lead to the loss of a methyl radical, resulting in a [CH(OH)Cl]⁺ fragment.

-

Toxicological Properties and Signaling Pathways

2-Chloroethanol is significantly more toxic than this compound. Its toxicity is primarily due to its metabolism in the liver.

Metabolic Activation of 2-Chloroethanol

The metabolic pathway of 2-chloroethanol involves a two-step oxidation process.

Molecular Mechanisms of Toxicity

The toxic effects of 2-chloroethanol are mediated by its metabolites, chloroacetaldehyde and chloroacetic acid.

4.2.1. Toxicity of Chloroacetaldehyde

Chloroacetaldehyde is a highly reactive electrophile that can cause significant cellular damage. Its toxicity involves multiple intracellular sites.[9]

-

Mitochondrial Dysfunction: Chloroacetaldehyde induces a rapid decrease in the mitochondrial membrane potential, which is a consequence of reactive oxygen species (ROS) formation.[9] This leads to impaired ATP synthesis. The cardiotoxicity of 2-chloroethanol is attributed to chloroacetaldehyde, which may be mediated by calcium channels and an increase in neuronal nitric oxide synthase (nNOS) expression.[10]

-

Oxidative Stress: It promotes the formation of ROS from at least four different intracellular sources: cytochrome P450, xanthine oxidase, mitochondrial electron transport chain disruption, and lysosomal reactions.[9]

-

Glutathione Depletion: Chloroacetaldehyde reacts with and depletes cellular glutathione, a key antioxidant, further exacerbating oxidative stress.[9][11]

4.2.2. Toxicity of Chloroacetic Acid

Chloroacetic acid contributes to the systemic toxicity of 2-chloroethanol primarily by disrupting cellular metabolism.

-

Inhibition of Glycolysis: Chloroacetic acid is a potent inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[12][13][14] This inhibition blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, thereby halting glycolysis and leading to a severe energy deficit in the cell.

The following diagram illustrates the toxicological signaling pathway initiated by the metabolism of 2-chloroethanol.

Relevance in Drug Development

Chloroethanol Isomers as Pharmaceutical Intermediates

2-Chloroethanol is a building block in the production of several APIs.[9][15] Its bifunctional nature allows for the introduction of a hydroxyethyl group into molecules. Examples of pharmaceuticals synthesized using 2-chloroethanol as a raw material include:

-

Ranitidine: An H₂ receptor antagonist formerly used to treat peptic ulcers.[16][17][18]

-

Piperazine phosphate: An anthelmintic drug.[12]

-

Furazolidone: An antibacterial and antiprotozoal agent.[12]

-

Procaine: A local anesthetic.[12]

The chirality of this compound makes it a potentially valuable intermediate for the enantioselective synthesis of chiral drugs, where a specific stereoisomer is required for therapeutic efficacy and to avoid the potential side effects of the other enantiomer.

Toxicological Implications for Drug Development

The significant toxicity of 2-chloroethanol and its metabolites has important implications for drug development:

-

Impurity Profiling: If 2-chloroethanol is used as a starting material or is a potential impurity in a drug substance, its levels must be strictly controlled to ensure patient safety.

-